molecular formula C12H16F2N4O B2872479 6-(4,4-difluoropiperidine-1-carbonyl)-N,N-dimethylpyridazin-3-amine CAS No. 2097864-60-1

6-(4,4-difluoropiperidine-1-carbonyl)-N,N-dimethylpyridazin-3-amine

Cat. No. B2872479
CAS RN: 2097864-60-1
M. Wt: 270.284
InChI Key: PYVPMUJFKQTMQC-UHFFFAOYSA-N
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Description

The compound is a derivative of 4,4-difluoropiperidine-1-carbonyl chloride . This compound is a liquid at room temperature and has a molecular weight of 183.59 .


Physical And Chemical Properties Analysis

The related compound 4,4-difluoropiperidine-1-carbonyl chloride is a liquid at room temperature .

Scientific Research Applications

Polysubstituted Pyridazinones Synthesis

Polysubstituted pyridazinones are synthesized through sequential nucleophilic substitution reactions, with compounds like 4,5,6-trifluoropyridazin-3(2H)-one serving as scaffolds. This methodology allows the creation of diverse polyfunctional systems that could be instrumental in drug discovery. Such reactions demonstrate the versatility of pyridazinone rings in generating compounds with potential pharmaceutical applications (Pattison et al., 2009).

Fluorescence Enhancement

The modification of stilbenes by N-phenyl substitutions, such as in the case of 4-aminostilbenes, leads to enhanced fluorescence properties. This "amino conjugation effect" indicates the potential of such chemical modifications in developing new fluorescent materials for bioimaging or sensing applications (Yang, Chiou, & Liau, 2002).

Iron-catalyzed Reactions in Organic Synthesis

Iron(III) halide-promoted reactions, including aza-Prins cyclization, highlight the role of iron catalysis in constructing complex organic structures. This has implications for synthesizing pharmaceutically relevant compounds, showcasing iron's utility in green chemistry and drug development processes (Bolm, Legros, Le Paih, & Zani, 2004).

Microwave-assisted Condensation Reactions

Microwave-assisted reactions, such as the condensation of 2-aryl hydrazonopropanals, demonstrate the efficiency of modern synthetic techniques in creating complex molecules, which could be valuable in medicinal chemistry and drug design (Al‐Zaydi & Borik, 2007).

Aminocarbonylation with Dimethylformamide

The use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylation highlights innovative approaches to carbonylation reactions, critical for synthesizing amide bonds prevalent in pharmaceuticals (Wan, Alterman, Larhed, & Hallberg, 2002).

Biomimetic Synthesis

Biomimetic synthesis strategies, such as those used for creating coelenterazine analogs, mimic biological processes to develop compounds that can be used in bioassays, drug discovery, or as biological probes (Devillers, Arrault, Olive, & Marchand‐Brynaert, 2002).

Safety And Hazards

The related compound 4,4-difluoropiperidine-1-carbonyl chloride is classified as dangerous, with hazard statement H314 indicating it causes severe skin burns and eye damage .

properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[6-(dimethylamino)pyridazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N4O/c1-17(2)10-4-3-9(15-16-10)11(19)18-7-5-12(13,14)6-8-18/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVPMUJFKQTMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)C(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4-difluoropiperidine-1-carbonyl)-N,N-dimethylpyridazin-3-amine

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